AMG-232

概要

説明

ナブテマドリンは、マウス二重分染色体2 (MDM2) 蛋白質の強力かつ選択的な阻害剤です。この化合物は、さまざまな癌でしばしば調節不全になっている腫瘍抑制蛋白質p53の活性を回復するように設計されています。 MDM2を阻害することにより、ナブテマドリンはp53を再活性化し、野生型p53を保有する癌細胞のアポトーシス誘導につながります .

2. 製法

合成経路と反応条件: ナブテマドリンは、重要な中間体の形成を含む一連の化学反応によって合成されます。合成経路には通常、以下の手順が含まれます。

- 縮合反応によるコア構造の形成。

- 置換反応による官能基の導入。

- 最終生成物を得るための精製と結晶化。

工業生産方法: 工業的な環境では、ナブテマドリンの生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模な化学合成が関与します。このプロセスには以下が含まれます。

- 高純度の試薬と溶媒の使用。

- 制御された反応温度と圧力。

- クロマトグラフィーや再結晶化などの高度な精製技術 .

科学的研究の応用

Navtemadlin has a wide range of applications in scientific research, including:

Chemistry: Used as a tool compound to study the p53-MDM2 interaction and to develop new cancer therapies.

Biology: Employed in cell culture studies to investigate the role of p53 in cell cycle regulation and apoptosis.

Medicine: Under investigation in clinical trials for the treatment of various cancers, including acute myeloid leukemia and melanoma.

Industry: Potential use in the development of new therapeutic agents targeting the p53 pathway

作用機序

ナブテマドリンは、MDM2蛋白質に結合してその効果を発揮し、それによってMDM2がp53と相互作用することを防ぎます。この阻害は、p53の安定化と活性化につながり、それは次にアポトーシス誘導遺伝子の発現を誘導します。これらの遺伝子の活性化は、癌細胞におけるアポトーシスの開始につながります。 ナブテマドリンの主な分子標的はMDM2とp53であり、関与する経路にはp53シグナル伝達経路が含まれます .

6. 類似の化合物との比較

ナブテマドリンは、その高い効力と選択性のために、MDM2阻害剤の中でもユニークです。類似の化合物には以下が含まれます。

イダサヌトリン: 類似のメカニズムを持つ別のMDM2阻害剤ですが、薬物動態特性が異なります。

ナットリン-3: ナブテマドリンよりも効力が低い、第1世代のMDM2阻害剤。

RG7112: p53に対する選択性が低いが、より幅広い活性を有するMDM2阻害剤.

生化学分析

Biochemical Properties

AMG-232 binds the MDM2 protein with picomolar affinity . It robustly induces p53 activity, leading to cell-cycle arrest and inhibition of tumor cell proliferation . The interaction of this compound with MDM2 prevents the proteasomal degradation of p53, a critical tumor suppressor .

Cellular Effects

This compound has demonstrated in vivo antitumor activity in several tumor xenograft models . It leads to complete and durable regression of MDM2-amplified SJSA-1 tumors via growth arrest and induction of apoptosis . This compound also sensitizes high MDM2-expressing tumor cells to T-cell-mediated killing .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the MDM2-p53 interaction . This leads to the upregulation of p53 and its downstream signaling pathways, resulting in cell-cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

This compound demonstrates robust antitumor efficacy over time in laboratory settings . It has shown to inhibit the in vivo growth of several tumor xenografts and led to complete and durable regression of MDM2-amplified SJSA-1 tumors .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated in vivo antitumor activity and led to complete tumor regression of MDM2 amplified SJSA-1 tumors . The dosage effects of this compound vary with different dosages, with significant antitumor efficacy observed at high doses .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the MDM2-p53 protein-protein interaction . By inhibiting this interaction, this compound prevents the degradation of p53, thereby influencing various metabolic processes regulated by p53 .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with the MDM2 protein .

Subcellular Localization

This compound is likely to be localized in the nucleus due to its interaction with the MDM2 protein, which is primarily a nuclear protein

準備方法

Synthetic Routes and Reaction Conditions: Navtemadlin is synthesized through a series of chemical reactions that involve the formation of key intermediates. The synthetic route typically includes the following steps:

- Formation of the core structure through a condensation reaction.

- Introduction of functional groups via substitution reactions.

- Purification and crystallization to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of Navtemadlin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity reagents and solvents.

- Controlled reaction temperatures and pressures.

- Advanced purification techniques such as chromatography and recrystallization .

化学反応の分析

反応の種類: ナブテマドリンは、以下を含むさまざまな化学反応を受けます。

酸化: ナブテマドリンは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、ナブテマドリンに存在する官能基を変えることができます。

置換: 置換反応は、ナブテマドリン分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬は、制御された条件下で使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたナブテマドリンのさまざまな誘導体があり、それらは異なる生物学的活性を有することができます .

4. 科学研究での応用

ナブテマドリンは、科学研究において幅広い応用があり、以下を含みます。

化学: p53-MDM2相互作用を研究し、新しい癌療法を開発するためのツール化合物として使用されます。

生物学: 細胞周期の調節やアポトーシスにおけるp53の役割を調べるために、細胞培養研究で使用されます。

医学: 急性骨髄性白血病やメラノーマなどのさまざまな癌の治療薬として、臨床試験で調査されています。

類似化合物との比較

Navtemadlin is unique among MDM2 inhibitors due to its high potency and selectivity. Similar compounds include:

Idasanutlin: Another MDM2 inhibitor with similar mechanisms but different pharmacokinetic properties.

Nutlin-3: A first-generation MDM2 inhibitor with lower potency compared to Navtemadlin.

RG7112: An MDM2 inhibitor with a broader spectrum of activity but less selectivity for p53.

Navtemadlin stands out due to its ability to induce robust tumor growth inhibition and its potential for use in combination therapies .

生物活性

Navtemadlin (KRT-232) is a novel MDM2 inhibitor that has shown promising biological activity in the treatment of relapsed or refractory myelofibrosis (MF). This compound acts primarily by enhancing the function of the p53 tumor suppressor protein, which plays a critical role in regulating cell cycle, apoptosis, and genomic stability. The following sections detail the biological activity of navtemadlin, supported by clinical trial data, case studies, and relevant research findings.

Navtemadlin targets the MDM2 protein, a negative regulator of p53. By inhibiting MDM2, navtemadlin stabilizes p53, leading to enhanced transcription of genes involved in cell cycle arrest and apoptosis. This mechanism is particularly relevant in myelofibrosis, where aberrant signaling pathways contribute to disease progression and poor patient outcomes.

Phase 3 BOREAS Trial

The phase 3 BOREAS trial (NCT03930732) evaluated the efficacy of navtemadlin in patients with relapsed or refractory myelofibrosis. Key findings from this trial include:

- Patient Demographics : 183 patients were enrolled, with 123 receiving navtemadlin and 60 receiving best available therapy (BAT).

- Dosage : Navtemadlin was administered at 240 mg daily for seven days followed by a 21-day drug holiday.

- Primary Endpoint : The primary endpoint was spleen volume response (SVR) at 24 weeks.

Results Summary

| Parameter | Navtemadlin Arm (n=123) | BAT Arm (n=60) |

|---|---|---|

| Median Reduction in CD34+ Cells | 68% at 12 weeks | 52% at 12 weeks |

| Median Reduction in CD34+ Cells | 70% at 24 weeks | 38% at 24 weeks |

| Median Reduction in CD34+ Cells | 76% at 36 weeks | 33% at 36 weeks |

| Reduction in Driver Gene VAF | 21% (≥50%) | 12% (≥50%) |

| Improvement in Bone Marrow Fibrosis | 47% improved by ≥1 grade | 24% improved by ≥1 grade |

These results indicate that navtemadlin significantly reduces circulating CD34+ cells and driver gene variant allele frequency (VAF), which are critical biomarkers for myelofibrosis severity.

Biological Markers and Disease Burden

Navtemadlin's treatment effects extend beyond cellular reductions. The compound has been associated with a decrease in pro-inflammatory cytokines over a period of up to 48 weeks. Notable cytokines measured included:

- TNFα

- IL-6

- CRP

- IL-8

- TGF-β

This reduction suggests that navtemadlin may also mitigate inflammatory processes associated with myelofibrosis.

Case Studies

In an open-label, multicenter phase 1b/2 study, navtemadlin demonstrated dose-dependent activity against leukemic cell burdens. Patients treated with navtemadlin showed significant improvements in overall survival compared to historical controls.

One notable case involved a patient who exhibited a complete molecular response after six months of navtemadlin treatment, correlating with substantial reductions in both CD34+ cell counts and driver gene VAF.

Future Directions

The ongoing POIESIS study (NCT06479135) will further explore navtemadlin's efficacy when combined with ruxolitinib in JAK inhibitor-naive patients. This study aims to assess whether the combination therapy can enhance clinical outcomes compared to monotherapy.

特性

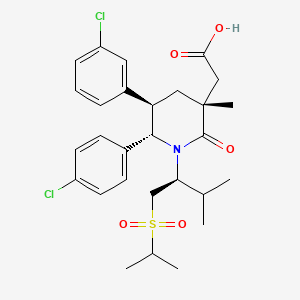

IUPAC Name |

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCSJFKKILATL-YWCVFVGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025652 | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352066-68-2 | |

| Record name | Navtemadlin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352066682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Navtemadlin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMG-232 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVTEMADLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R7G6EH5UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of KRT-232?

A: KRT-232 exerts its anti-tumor effects by inhibiting the interaction between MDM2 and the tumor suppressor protein p53. [, , , , , , , , , , , ] MDM2 typically targets p53 for degradation, but by inhibiting this interaction, KRT-232 allows p53 to accumulate and activate, leading to cell cycle arrest and apoptosis in tumor cells. [, , , , , , , , , , ]

Q2: What are the downstream effects of p53 activation by KRT-232?

A2: Upon KRT-232 binding to MDM2, p53 is stabilized and activates downstream pathways, leading to:

- Cell cycle arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest. [, , , ]

- Apoptosis: Induction of pro-apoptotic proteins like Bax, Bak, PUMA, and Noxa. [, ]

- Senescence: Induction of a senescent phenotype in tumor cells. []

- Inhibition of DNA Damage Repair: Inhibition of ATM, DNAPK-DNA ligase IV, and BRCA1-Rad51/52 pathways. []

- Anti-angiogenesis: Inhibition of angiogenesis through suppression of endothelial cell proliferation and tube formation. []

Q3: Why is the MDM2-p53 pathway a promising target in cancer therapy?

A: The MDM2-p53 pathway plays a crucial role in tumor suppression. MDM2 negatively regulates p53, preventing its tumor-suppressing functions. Overexpression of MDM2 or loss of p53 function is frequently observed in various cancers. Therefore, inhibiting MDM2 with KRT-232 offers a targeted approach to restore p53 activity and induce tumor cell death. [, , , , , , , , , , ]

Q4: What is the full chemical name and molecular formula of KRT-232?

A: The full chemical name of KRT-232 is 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid. While its molecular formula is C30H38Cl2N2O5S. []

Q5: What is the molecular weight of KRT-232?

A: The molecular weight of KRT-232 is 568.6 g/mol. []

Q6: How is KRT-232 absorbed and metabolized in the body?

A: KRT-232 exhibits good oral bioavailability, though food may slightly delay absorption without affecting overall exposure. [, , ] It undergoes extensive metabolism primarily through acyl glucuronidation, forming the major metabolite M1 (acyl glucuronide). [, , ] KRT-232 and M1 undergo enterohepatic recirculation, contributing to their extended half-lives. []

Q7: How is KRT-232 eliminated from the body?

A: KRT-232 is primarily eliminated through biliary-fecal excretion of its metabolite M1. Urinary excretion of the parent drug is negligible. [, ]

Q8: Are there any factors that influence KRT-232 exposure?

A8: Yes, several factors can influence KRT-232 exposure.

- Tumor type: Patients with Merkel cell carcinoma (MCC) show higher KRT-232 exposure compared to those with acute myeloid leukemia (AML), myelofibrosis (MF), solid tumors, or healthy volunteers. []

- C-reactive protein (CRP): Elevated CRP levels are associated with increased KRT-232 exposure. []

- Age: Older patients tend to have higher KRT-232 exposure. []

- Sex: Men have lower relative bioavailability of KRT-232 compared to women. []

Q9: What is the significance of macrophage inhibitory cytokine-1 (MIC-1) in relation to KRT-232?

A: MIC-1 serves as a pharmacodynamic (PD) biomarker for KRT-232 treatment. [, , ] KRT-232 treatment leads to a dose-dependent increase in serum MIC-1 levels. [, ] This increase in MIC-1 is indicative of p53 activation and downstream effects of KRT-232. [, ]

Q10: What in vitro and in vivo models have been used to study the efficacy of KRT-232?

A10: Various in vitro and in vivo models have been employed to investigate the efficacy of KRT-232, including:

- Cell lines: A range of cancer cell lines, including those derived from lung, breast, colorectal, melanoma, sarcoma, acute myeloid leukemia (AML), and Merkel cell carcinoma (MCC) have been used to study KRT-232's anti-proliferative and pro-apoptotic effects. [, , , , , ]

- Patient-derived xenografts (PDXs): PDX models, particularly for glioblastoma, myelofibrosis, and non-small cell lung cancer, have been utilized to evaluate KRT-232's anti-tumor activity in vivo. [, , ]

Q11: What is the general safety profile of KRT-232 observed in preclinical and clinical studies?

A11: While specific safety and toxicological data are not discussed here, it is crucial to acknowledge that KRT-232 is an investigational drug. Preclinical and clinical trials are designed to rigorously assess its safety and potential side effects. The information provided in the abstracts focuses primarily on the compound's mechanisms of action and potential therapeutic benefits in various cancer models.

Q12: Are there specific drug delivery strategies being explored for KRT-232?

A12: While the provided abstracts do not delve into specific drug delivery strategies for KRT-232, research is ongoing to optimize its delivery to target tissues and improve its therapeutic index. This may involve exploring different formulations, administration routes, and targeted delivery systems.

Q13: What analytical methods are used to study KRT-232?

A13: Several analytical methods are employed to study KRT-232 and its effects:

- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): This technique is used to quantify KRT-232 and its metabolites in biological samples, such as plasma and brain tissue. []

- Flow Cytometry: This method is used to analyze cell cycle distribution, apoptosis (e.g., Annexin V staining), and measure protein expression levels within cells. [, ]

- Immunoblotting (Western Blot): This technique is used to detect specific proteins and assess their expression levels in cells and tissues. [, , , , ]

- Enzyme-linked immunosorbent assay (ELISA): This method is used to quantify specific proteins in biological fluids, such as serum TNFα. []

- Next-generation sequencing (NGS): This technology is used to analyze gene mutations and measure variant allele frequencies (VAF) in patient samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。